molecular formula C11H11BN2O3 B14073786 2-(4-Methoxyphenyl)pyrimidine-5-boronic acid

2-(4-Methoxyphenyl)pyrimidine-5-boronic acid

Cat. No.: B14073786
M. Wt: 230.03 g/mol
InChI Key: QWPJGSCJFHAZIY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidine-5-boronic acid is a heteroaromatic boronic acid derivative featuring a pyrimidine core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a boronic acid (-B(OH)₂) moiety. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The para-methoxy group on the phenyl ring acts as an electron-donating substituent, enhancing the electron density of the pyrimidine ring, which may improve reactivity in palladium-catalyzed couplings. Its applications span pharmaceutical intermediates, materials science, and agrochemical research.

Properties

Molecular Formula

C11H11BN2O3

Molecular Weight

230.03 g/mol

IUPAC Name

[2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H11BN2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3

InChI Key

QWPJGSCJFHAZIY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed borylation of 2-(4-methoxyphenyl)pyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), ligands (e.g., triphenylphosphine), and solvents (e.g., toluene or ethanol).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it an essential reagent in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to create bioconjugates and fluorescent probes

Medicine

In medicinal chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is employed in the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the development of new materials with unique properties is of significant interest.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.

    Reductive Elimination: The final step involves the reductive elimination of the palladium complex, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

2-Methoxypyrimidine-5-boronic Acid
  • Structure : A methoxy (-OCH₃) group is directly attached to position 2 of the pyrimidine ring, with the boronic acid at position 3.
  • However, the electron-donating methoxy group directly on the pyrimidine may slightly enhance reactivity .
  • Molecular Weight : 153.96 g/mol.
4-Chloro-2-(2-methoxyphenyl)pyrimidine-5-boronic Acid
  • Structure : Position 2 has a 2-methoxyphenyl group, position 4 is substituted with chlorine, and position 5 bears the boronic acid.
  • The ortho-methoxy group on the phenyl ring adds steric bulk .
  • Molecular Weight : 264.47 g/mol.
4-Chloro-2-(3-trifluoromethylphenyl)pyrimidine-5-boronic Acid
  • Structure : A trifluoromethyl (-CF₃) group is present on the phenyl ring at position 2, with chlorine at position 3.
  • Reactivity : The strong electron-withdrawing -CF₃ group further deactivates the pyrimidine ring, likely slowing coupling reactions. This compound may exhibit lower solubility in polar solvents due to the hydrophobic -CF₃ group .
  • Molecular Weight : 302.44 g/mol.

Boronic Acid Derivatives and Protecting Groups

2-(BOC-Amino)pyrimidine-5-boronic Acid Pinacol Ester
  • Structure: Features a tert-butyloxycarbonyl (BOC)-protected amino group at position 2 and a pinacol ester-protected boronic acid at position 4.
  • Reactivity : The BOC group introduces steric hindrance, which may reduce coupling efficiency. However, the pinacol ester enhances stability, making this compound suitable for storage and stepwise syntheses where deprotection is required later .
  • Molecular Weight : 421.3 g/mol.
2-(Methoxycarbonyl)pyrimidine-5-boronic Acid Pinacol Ester
  • Structure : A methoxycarbonyl (-COOCH₃) group at position 2 and a pinacol ester at position 5.
  • The pinacol ester improves shelf life compared to free boronic acids .

Electronic and Steric Effects

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound enhances electron density, favoring oxidative addition in palladium catalysis. In contrast, electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs (e.g., ) reduce reactivity.
  • Steric Hindrance : Bulky substituents like the BOC group or ortho-methoxy phenyl may slow reaction kinetics due to steric clashes with the catalyst.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Substituent (Position 4) Boronic Acid Form Molecular Weight (g/mol) Solubility/Storage Notes
2-(4-Methoxyphenyl)pyrimidine-5-boronic acid 4-Methoxyphenyl None Free acid 260.07 Soluble in polar aprotic solvents; store at -20°C
2-Methoxypyrimidine-5-boronic acid Methoxy None Free acid 153.96 Moderate solubility; hygroscopic
4-Chloro-2-(2-methoxyphenyl)pyrimidine-5-boronic acid 2-Methoxyphenyl Chloro Free acid 264.47 Low solubility; store at -20°C
2-(BOC-Amino)pyrimidine-5-boronic acid pinacol ester BOC-Amino None Pinacol ester 421.3 Stable at room temperature

Table 2: Reactivity in Suzuki Couplings

Compound Name Electronic Effect Steric Effect Typical Yield Range
This compound Electron-donating (enhanced reactivity) Moderate (phenyl group) 70–90%
4-Chloro-2-(3-trifluoromethylphenyl)pyrimidine-5-boronic acid Electron-withdrawing (reduced reactivity) High (-CF₃ group) 40–60%
2-(Methoxycarbonyl)pyrimidine-5-boronic acid pinacol ester Electron-withdrawing Low 50–70%

Biological Activity

2-(4-Methoxyphenyl)pyrimidine-5-boronic acid is a compound of significant interest due to its diverse biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, where boronic acids are coupled with various aryl halides. The efficiency of this process can be influenced by factors such as the nature of the catalyst, reaction conditions, and the substituents on the aryl groups involved.

Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, compounds synthesized with this scaffold showed significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory pathways.

Key Findings:

  • Inhibition of NO Production : Studies indicated that certain derivatives could inhibit NO production at non-cytotoxic concentrations .
  • Reduction of iNOS and COX-2 : Western blot analyses confirmed decreased protein levels of iNOS and COX-2 in treated cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-78.75Induction of apoptosis via caspase activation
MDA-MB-2319.46Induction of apoptosis via caspase activation

Case Studies

  • Case Study on Inflammation :
    A study investigated the effects of a series of pyrimidine derivatives, including this compound, on LPS-induced inflammation in macrophages. The results indicated that these compounds significantly reduced inflammatory markers and showed potential as therapeutic agents for treating inflammatory diseases .
  • Case Study on Cancer :
    Another research focused on the anticancer activity against breast cancer cell lines. The study found that treatment with the compound led to a notable increase in apoptosis markers compared to untreated controls, suggesting its potential as a chemotherapeutic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to target proteins involved in inflammation and cancer pathways. These studies revealed strong interactions with active sites of iNOS and COX-2, supporting experimental findings regarding its biological activity.

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